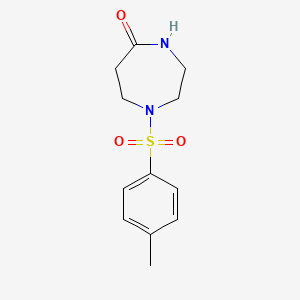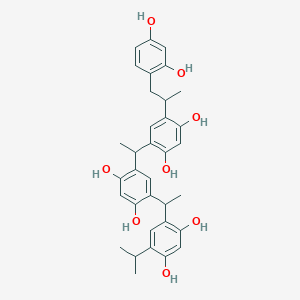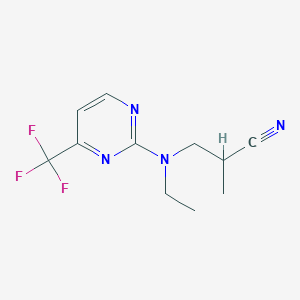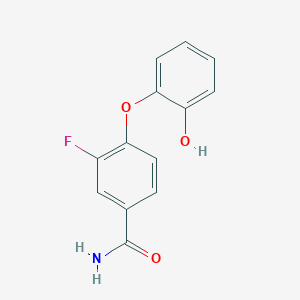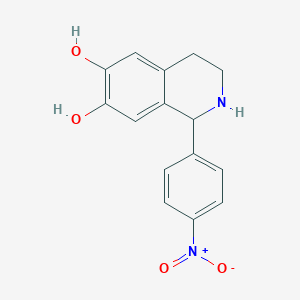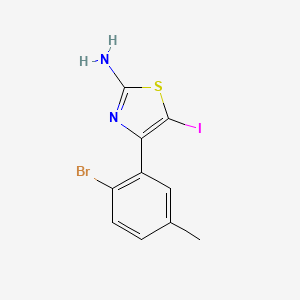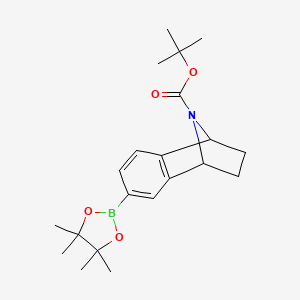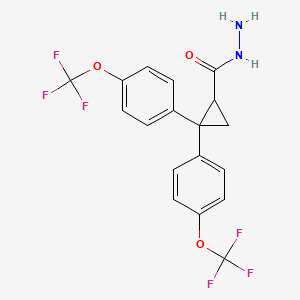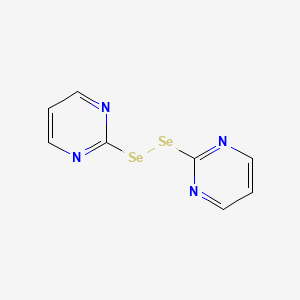![molecular formula C20H16N2 B14903808 [1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
[1,1'-Binaphthalene]-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Binaphthalene]-2,7-diamine: is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached at the 2 and 7 positions of the binaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Nitration: The binaphthalene undergoes nitration to introduce nitro groups at the 2 and 7 positions. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Binaphthalene]-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of binaphthalene using industrial nitrating agents.
Continuous Reduction: Continuous flow reduction processes using catalytic hydrogenation to convert nitro groups to amino groups efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Binaphthalene]-2,7-diamine: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form derivatives with different oxidation states of nitrogen.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the amino groups.
Applications De Recherche Scientifique
[1,1’-Binaphthalene]-2,7-diamine: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which [1,1’-Binaphthalene]-2,7-diamine exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of coordination complexes, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
[1,1’-Binaphthalene]-2,7-diamine: can be compared with other similar compounds such as:
[1,1’-Binaphthalene]-2,2’-diamine: This compound has amino groups at the 2 and 2’ positions, making it structurally different and leading to different reactivity and applications.
[1,1’-Binaphthalene]-2,2’-bis(diphenylphosphine): This compound features phosphine groups instead of amino groups, making it useful in different catalytic processes.
The uniqueness of [1,1’-Binaphthalene]-2,7-diamine lies in its specific positioning of amino groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C20H16N2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylnaphthalene-2,7-diamine |
InChI |
InChI=1S/C20H16N2/c21-15-10-8-14-9-11-19(22)20(18(14)12-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,21-22H2 |
Clé InChI |
VHZUJXWBAFFHGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=C3C=C(C=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


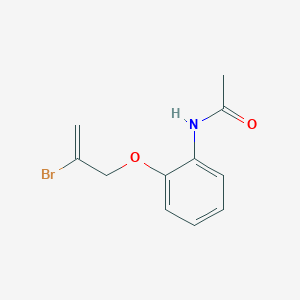
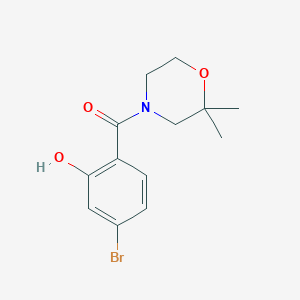
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
